molecular formula C13H18N6OS B3471197 2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide

2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide

Cat. No.: B3471197
M. Wt: 306.39 g/mol
InChI Key: GJLQAIVYPWJRLG-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide” is a complex organic molecule that contains several functional groups. It has an amide group (-CONR2), a thioether group (-S-), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of aromatic rings (triazole and pyridine) would contribute to the compound’s stability and could influence its reactivity. The amide and thioether groups could also participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The triazole ring could participate in various substitution reactions, depending on the reaction conditions .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties (such as its melting point, boiling point, solubility, and stability) would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amide group) could enhance the compound’s solubility in polar solvents .

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to predict its mechanism of action. If used as a drug, the compound’s mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The study and application of this compound could be a potential area of research in organic chemistry. Its unique structure and reactivity could make it useful in various fields, such as medicinal chemistry or materials science .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6OS/c1-3-18(4-2)11(20)9-21-13-17-16-12(19(13)14)10-5-7-15-8-6-10/h5-8H,3-4,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLQAIVYPWJRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(N1N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide
Reactant of Route 6
2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide

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